![molecular formula C19H21N3O2S B1217637 2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1217637.png)
2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(1-azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
The photochemical reactions of 2-quinolinecarbonitriles, which include compounds similar to 2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile, have been studied. These reactions can result in the replacement of the cyano group with various other groups under different conditions, indicating potential applications in chemical synthesis and modification (Hata, Ono, Matono, & Hirose, 1973).
Synthesis of Azo Dyes
Quinoxaline derivatives, which are structurally related to quinolinecarbonitriles, have been used in the synthesis of azo dyes, specifically for polyester fibers. This suggests potential applications of quinolinecarbonitriles in dye and pigment industries (Rangnekar & Tagdiwala, 1987).
Src Kinase Inhibition
Compounds with a quinolinecarbonitrile structure have been explored for their ability to inhibit Src kinase, an enzyme implicated in various cancers. Specifically, 4-phenylamino-3-quinolinecarbonitriles have shown potent activity, indicating potential applications in the development of cancer therapeutics (Wu et al., 2006).
Corrosion Inhibition
Quinoline derivatives, including those with carbonitrile groups, have been evaluated for their effectiveness as corrosion inhibitors. This suggests applications in materials science, particularly in protecting metals from corrosion (Singh, Srivastava, & Quraishi, 2016).
Pesticidal Activities
Quinoxaline derivatives, related to quinolinecarbonitriles, have been shown to possess herbicidal, fungicidal, and insecticidal activities. This indicates potential use in agriculture as part of pest management strategies (Liu et al., 2020).
Eigenschaften
Molekularformel |
C19H21N3O2S |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C19H21N3O2S/c1-24-16-6-7-17-14(11-16)10-15(12-20)19(21-17)25-13-18(23)22-8-4-2-3-5-9-22/h6-7,10-11H,2-5,8-9,13H2,1H3 |
InChI-Schlüssel |
SJLNQKBEESYCMI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC(=C(N=C2C=C1)SCC(=O)N3CCCCCC3)C#N |
Kanonische SMILES |
COC1=CC2=CC(=C(N=C2C=C1)SCC(=O)N3CCCCCC3)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


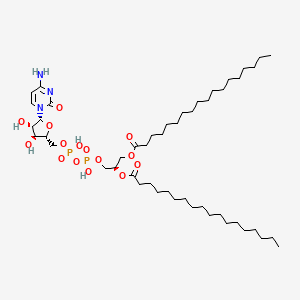
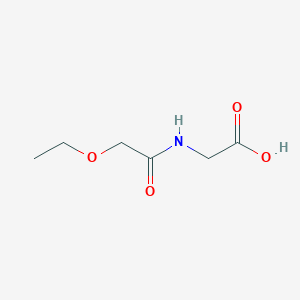
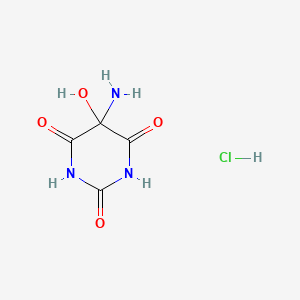
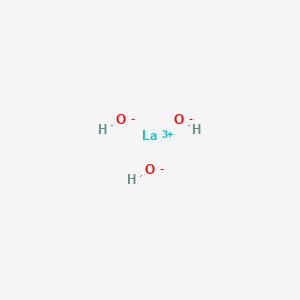
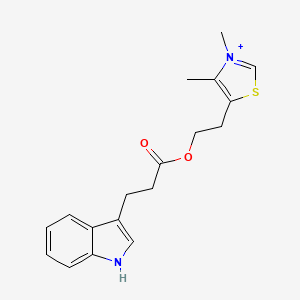

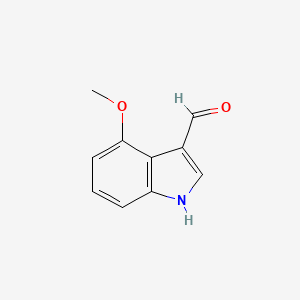

![4-[3-(4-Carbamimidoyl-2-iodophenoxy)-2,2-bis[(4-carbamimidoyl-2-iodophenoxy)methyl]propoxy]-3-iodobenzenecarboximidamide](/img/structure/B1217567.png)
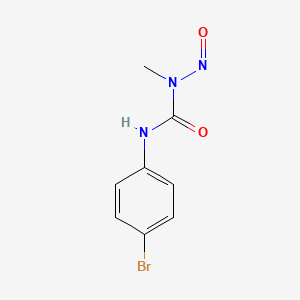

![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1217572.png)
![3-[(6-Methyl-4-phenyl-2-quinazolinyl)amino]propanoic acid](/img/structure/B1217573.png)
![2-[(3-methoxyphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1217575.png)
